5-Bromo-2-iodo-4-methylaniline is an organic compound with the molecular formula C₇H₇BrIN. It features a benzene ring substituted with a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position. This compound is notable for its role as a reagent in various chemical syntheses, particularly in organic chemistry due to its unique electronic properties and reactivity .
The chemical reactivity of 5-bromo-2-iodo-4-methylaniline is characterized by its ability to participate in several types of reactions:
The synthesis of 5-bromo-2-iodo-4-methylaniline typically involves multiple steps:
5-Bromo-2-iodo-4-methylaniline finds applications in several fields:
Interaction studies involving 5-bromo-2-iodo-4-methylaniline have focused on its role in forming molecular complexes and understanding its reactivity patterns:
Several compounds share structural similarities with 5-bromo-2-iodo-4-methylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Fluoro-2-iodo-4-methylaniline | C₇H₇FIN | Fluorine substitution enhances electronic properties |
4-Bromoaniline | C₆H₆BrN | Lacks iodine; used in simpler synthetic routes |
2-Iodoaniline | C₆H₆IN | Focuses on iodine substitution without bromine |
These compounds illustrate variations in halogen substitution patterns that affect their reactivity and applications. The presence of both bromine and iodine in 5-bromo-2-iodo-4-methylaniline enhances its utility as a versatile reagent compared to others.